molecular formula C13H12BrNO3 B3046059 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1189107-52-5

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B3046059
CAS No.: 1189107-52-5
M. Wt: 310.14
InChI Key: HNKBNGWIOXRRSV-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of this compound is 282.09 . The SMILES string representation of the molecule is Cc1c(Br)ccc2c(O)c(cnc12)C(O)=O .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C11H8BrNO3 , and its molecular weight is 282.09 .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes . The compound is also classified under storage class code 11, which refers to combustible solids .

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, future research could focus on the synthesis of bioactive derivatives of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester and their potential applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBNGWIOXRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670926
Record name Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-52-5
Record name Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester

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